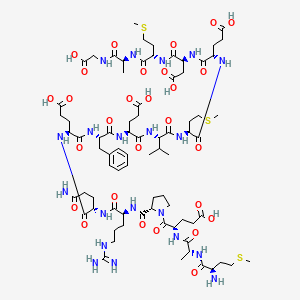
Tau Peptide (1-16) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (1-16) (human) is a fragment of the tau protein, which is a microtubule-associated protein predominantly found in neurons. The tau protein plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau Peptide (1-16) represents the first 16 amino acids of the tau protein and is often used in research to study the properties and functions of tau, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease and other tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (1-16) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the chemical synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Tau Peptide (1-16) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The scalability of SPPS makes it suitable for producing large quantities of peptides for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (1-16) can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original methionine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine residues.
Substitution: Peptides with altered amino acid sequences
Scientific Research Applications
Tau Peptide (1-16) is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactivity of tau peptides.
Biology: Investigating the role of tau in microtubule stabilization and its interactions with other proteins.
Medicine: Understanding the mechanisms underlying tauopathies and developing potential therapeutic interventions.
Industry: Developing diagnostic tools and assays for detecting tau-related biomarkers in neurodegenerative diseases
Mechanism of Action
Tau Peptide (1-16) exerts its effects by interacting with microtubules and other cellular components. The peptide binds to the microtubule surface, promoting microtubule assembly and stability. In pathological conditions, abnormal phosphorylation of tau can lead to the formation of neurofibrillary tangles, which disrupt normal cellular functions and contribute to neurodegeneration. The molecular targets and pathways involved include microtubule-associated proteins, kinases, and phosphatases that regulate tau phosphorylation and aggregation .
Comparison with Similar Compounds
Tau Peptide (17-42): Another fragment of the tau protein used to study different regions of tau.
Full-length Tau Protein: Used to investigate the complete structure and function of tau.
Phosphorylated Tau Peptides: Modified tau peptides that mimic the phosphorylated state of tau in neurodegenerative diseases.
Uniqueness: Tau Peptide (1-16) is unique in its ability to specifically target the N-terminal region of the tau protein, providing insights into the initial interactions of tau with microtubules and other cellular components. This specificity makes it a valuable tool for studying the early stages of tau-related pathologies .
Properties
Molecular Formula |
C77H120N20O28S3 |
|---|---|
Molecular Weight |
1870.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H120N20O28S3/c1-38(2)61(75(124)92-49(29-34-128-7)70(119)88-46(19-24-56(101)102)69(118)95-52(36-59(107)108)73(122)90-48(28-33-127-6)65(114)85-39(3)62(111)83-37-60(109)110)96-71(120)47(20-25-57(103)104)89-72(121)51(35-41-13-9-8-10-14-41)94-68(117)45(18-23-55(99)100)87-67(116)44(17-22-54(79)98)86-66(115)43(15-11-30-82-77(80)81)91-74(123)53-16-12-31-97(53)76(125)50(21-26-58(105)106)93-63(112)40(4)84-64(113)42(78)27-32-126-5/h8-10,13-14,38-40,42-53,61H,11-12,15-37,78H2,1-7H3,(H2,79,98)(H,83,111)(H,84,113)(H,85,114)(H,86,115)(H,87,116)(H,88,119)(H,89,121)(H,90,122)(H,91,123)(H,92,124)(H,93,112)(H,94,117)(H,95,118)(H,96,120)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H4,80,81,82)/t39-,40+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-/m0/s1 |
InChI Key |
HOMSIZRMKYVMQW-DCRWUTRYSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


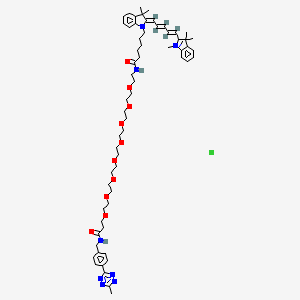
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

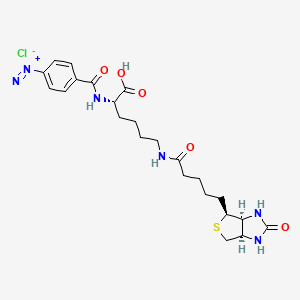
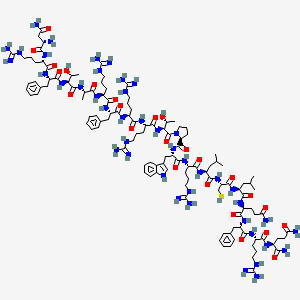
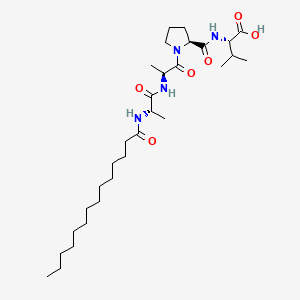
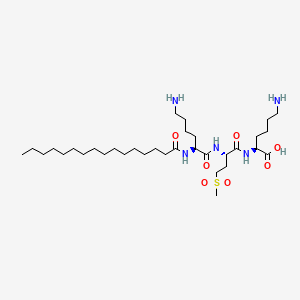

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
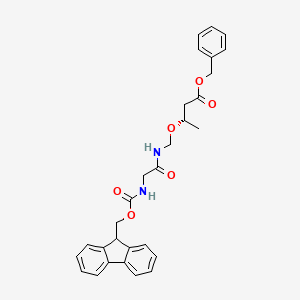
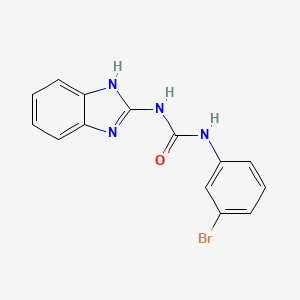
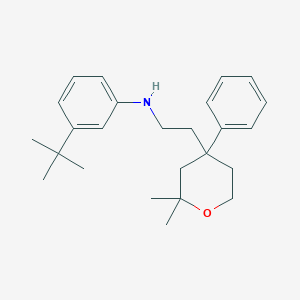

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
